Product packaging for 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone(Cat. No.:CAS No. 27798-40-9)

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone

Cat. No.: B1607945
CAS No.: 27798-40-9
M. Wt: 288.3 g/mol
InChI Key: UWFIDNYNSUJJED-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone is a high-purity chemical compound supplied for research and development purposes. This product is intended for use in laboratory settings only, specifically for organic synthesis and material science applications. Researchers value this compound for its potential as a building block in the development of more complex molecules. It is strictly for professional use in a controlled environment. This product is not intended for diagnostic, therapeutic, or personal use. Please consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O2 B1607945 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone CAS No. 27798-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxyphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(17-7-3-1-4-8-17)15-16-11-13-19(14-12-16)22-18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFIDNYNSUJJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384967
Record name 2-(4-phenoxyphenyl)-1-phenyl-1-ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27798-40-9
Record name 2-(4-Phenoxyphenyl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27798-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-phenoxyphenyl)-1-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Phenoxyphenyl 1 Phenyl 1 Ethanone and Analogues

Established Synthetic Routes

The synthesis of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone and related deoxybenzoins is predominantly achieved through two major strategies: the direct electrophilic acylation of an aromatic substrate and pathways that construct the carbon skeleton via condensation or coupling reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and represents a direct method for synthesizing aryl ketones. wikipedia.orgorgsyn.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640). For the synthesis of this compound, this approach entails the reaction of diphenyl ether with phenylacetyl chloride. The reaction introduces the phenylacetyl group onto one of the phenyl rings of the diphenyl ether substrate.

A variety of catalytic systems can be employed for the Friedel-Crafts acylation, ranging from traditional Lewis acids to more modern solid acid catalysts.

Lewis Acid Catalysts: Stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used. orgsyn.org The reaction typically proceeds in a non-polar solvent such as carbon disulfide or a chlorinated hydrocarbon. The AlCl₃ activates the acyl chloride by forming a complex, which generates a highly electrophilic acylium ion that then attacks the electron-rich diphenyl ether ring. orgsyn.org

Solid Acid Catalysts: To overcome the environmental and practical issues associated with stoichiometric Lewis acids (e.g., large amounts of waste, catalyst deactivation by water), heterogeneous solid acid catalysts have been developed. Zeolites, such as H-Beta, H-Y, and HZSM-5, have proven effective for the acylation of aromatic ethers. libretexts.org Research on the acylation of anisole (B1667542) with phenylacetyl chloride, a reaction analogous to the synthesis of the target compound, demonstrates that zeolite catalysts can provide high yields of the desired para-substituted product under milder conditions (50–115°C). libretexts.org The shape selectivity of zeolites often favors the formation of the less sterically hindered para-isomer. Other solid catalysts, such as zinc oxide (ZnO), have also been reported for efficient Friedel-Crafts acylations. wikipedia.org

A summary of representative catalytic systems is provided in the table below.

Catalyst SystemAcylating AgentSubstrateTypical ConditionsKey Features
AlCl₃Phenylacetyl chlorideDiphenyl etherCS₂, 0°C to RTTraditional method, requires stoichiometric catalyst.
Zeolites (H-Beta, H-Y)Phenylacetyl chlorideAnisoleBatch reactor, 50-115°CReusable catalyst, high para-selectivity. libretexts.org
Zinc Oxide (ZnO)VariousArenesSolvent-freeMild, economical, and efficient. wikipedia.org

The Friedel-Crafts acylation is generally a robust reaction, but it has several limitations. orgsyn.org The reaction is typically only effective on aromatic rings that are not strongly deactivated by electron-withdrawing groups. Diphenyl ether, with its electron-donating ether linkage, is an activated substrate and readily undergoes acylation. The ether group is an ortho-, para-director. Due to steric hindrance from the bulky phenylacetyl group and the opposing phenyl ring, acylation occurs preferentially at the para-position of one of the rings, leading to the desired 4-phenoxy substitution pattern.

However, limitations include:

Polysubstitution: While the product ketone is deactivated compared to the starting diphenyl ether, multiple acylations can sometimes occur, though this is less common than in Friedel-Crafts alkylations. orgsyn.org

Catalyst Stoichiometry: The product ketone can form a complex with the Lewis acid catalyst, necessitating the use of more than a catalytic amount. wikipedia.org

Substrate Sensitivity: The reaction is not compatible with substrates bearing functional groups that react with strong Lewis acids, such as amines and alcohols. orgsyn.org

Condensation Reactions and Related Pathways

While direct, single-step condensation reactions to form deoxybenzoins are not the most common routes, multi-step pathways that originate from aldehyde and ketone precursors are well-established. These methods build the C-C bond between the two aryl-containing fragments through intermediates.

A prominent indirect route involves the Benzoin (B196080) Condensation . This reaction couples two aldehydes to form an α-hydroxy ketone, known as a benzoin. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, a crossed-benzoin condensation between benzaldehyde (B42025) and 4-phenoxybenzaldehyde (B127426) would be a logical starting point. The resulting benzoin intermediate can then be reduced to the deoxybenzoin (B349326) product, this compound. The reduction of the secondary alcohol in the benzoin can be achieved using various methods, including catalytic hydrogenation or reduction with tin and hydrochloric acid. orgsyn.org

Another approach is the Darzens Condensation , which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). wikipedia.orgorganic-chemistry.org This could theoretically be applied by reacting benzaldehyde with an α-halo derivative of a 4-phenoxyphenyl ketone. The resulting epoxide can then undergo subsequent reactions, such as hydrolysis and decarboxylation, to yield the target ketone. wikipedia.org

The table below outlines a plausible multi-step pathway starting from aldehyde precursors.

StepReaction TypePrecursorsIntermediate/Product
1Cross-Benzoin CondensationBenzaldehyde + 4-Phenoxybenzaldehyde2-Hydroxy-1-phenyl-2-(4-phenoxyphenyl)ethanone
2Reduction2-Hydroxy-1-phenyl-2-(4-phenoxyphenyl)ethanoneThis compound

The mechanism of the benzoin condensation is a classic example of "umpolung" or polarity reversal. wikipedia.orgorganic-chemistry.org

Catalyst Addition: A nucleophilic catalyst, typically a cyanide ion (CN⁻) or an N-heterocyclic carbene (NHC), attacks the carbonyl carbon of one aldehyde molecule (e.g., 4-phenoxybenzaldehyde). pharmaguideline.combyjus.com

Proton Transfer: An intramolecular proton transfer occurs, forming a carbanion where the original carbonyl carbon is now nucleophilic. This is the key umpolung step.

Nucleophilic Attack: This carbanion then attacks the electrophilic carbonyl carbon of a second aldehyde molecule (benzaldehyde).

Proton Transfer and Catalyst Elimination: A final proton transfer and the elimination of the catalyst (e.g., CN⁻) regenerate the carbonyl group and yield the final α-hydroxy ketone (benzoin) product. wikipedia.orgcambridge.org

The subsequent reduction of the benzoin intermediate to the deoxybenzoin product is a standard transformation that cleaves the C-OH bond, typically via a mechanism that involves protonation of the hydroxyl group to make it a good leaving group, followed by reduction.

In contrast, direct cross-aldol condensation between a ketone with α-hydrogens (like acetophenone) and an aldehyde without them (like benzaldehyde) typically leads to the formation of an α,β-unsaturated ketone (a chalcone) after dehydration, not a deoxybenzoin. youtube.comdoubtnut.comtestbook.com This highlights why indirect routes like the benzoin condensation are preferred for synthesizing the saturated 1,2-diaryl ethanone (B97240) skeleton.

Cross-Coupling Strategies for Diarylether Formation

The formation of the phenoxy-phenyl bond is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions, which create a carbon-oxygen (C-O) bond between two aryl groups.

Ullmann-Type Coupling in Phenoxy Group Introduction

The Ullmann condensation, a classic method in organic chemistry, is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol (B47542). organic-chemistry.orgwikipedia.org In the context of synthesizing the target molecule, this would involve reacting a phenoxide with an appropriate α-halo ketone, such as 2-bromo-1-phenylethanone.

Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced ligand-accelerated catalysis, allowing the reaction to proceed under milder conditions with greater efficiency. For instance, the use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to significantly accelerate the copper-catalyzed ether formation, enabling the reaction to occur at more moderate temperatures. nih.govresearchgate.net These improved conditions often utilize a copper(I) salt (e.g., CuCl) as the catalyst, a base such as cesium carbonate (Cs2CO3), and a polar aprotic solvent like N-methylpyrrolidone (NMP). nih.govresearchgate.net

A general approach involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst. nih.gov For instance, the synthesis of 1-(3-phenoxyphenyl)ethanone has been achieved by reacting 3-bromoacetophenone with phenol using cuprous bromide as a catalyst. google.com This demonstrates the viability of the Ullmann approach for creating the core structure of phenoxy-substituted ketones.

Table 1: Examples of Ullmann-Type Diaryl Ether Synthesis Conditions

Aryl Halide Phenol Catalyst System Base Solvent Conditions Yield
Aryl Bromide/Iodide Various Phenols CuCl / TMHD Cs2CO3 NMP Moderate Temp. Good
3-Bromoacetophenone Phenol Cuprous Bromide Sodium Methoxide Phenol Reflux >80% google.com

This table presents generalized and specific examples of Ullmann-type reaction conditions for synthesizing diaryl ethers.

Other Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is renowned for its ability to form carbon-nitrogen (C-N) bonds. libretexts.orgwikipedia.org However, this methodology has been successfully adapted for C-O bond formation to synthesize diaryl ethers, often providing an effective alternative to the Ullmann reaction. organic-chemistry.org These reactions typically employ a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a specialized phosphine (B1218219) ligand. sigmaaldrich.comnih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig etherification. Bidentate phosphine ligands like BINAP and DPEPhos, as well as sterically hindered monophosphine ligands such as XPhos, have proven effective. wikipedia.orgnih.gov The reaction generally proceeds under basic conditions, using bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3). nih.gov

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org This catalytic cycle allows for high efficiency and functional group tolerance under relatively mild conditions. The adaptation of this method has been used for the α-arylation of ketones, demonstrating its applicability to forming structures similar to the target compound. researchgate.net

Stereoselective Synthesis Considerations

The this compound molecule contains a chiral center at the carbon atom adjacent to the carbonyl group. Therefore, controlling the stereochemistry to produce a single enantiomer is a significant synthetic challenge.

Chiral Auxiliaries and Catalysts

One established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

Various chiral auxiliaries are available, such as those based on pseudoephedrine, oxazolidinones (Evans auxiliaries), or camphorsultam. wikipedia.org For the synthesis of α-substituted ketones, a common strategy involves attaching a chiral auxiliary to a carboxylic acid precursor, performing a stereoselective alkylation or arylation at the α-position, and then cleaving the auxiliary to reveal the chiral ketone. While direct examples for this compound are not prevalent, the principles are well-established in asymmetric synthesis. arizona.edu For example, chiral imide enolates derived from Evans auxiliaries undergo highly diastereoselective alkylation reactions. wikipedia.org

Enantioselective Approaches

Enantioselective catalysis offers a more direct and atom-economical route to chiral molecules. This approach uses a chiral catalyst to directly synthesize the desired enantiomer without the need for attaching and removing an auxiliary.

For the synthesis of chiral α-aryl ketones, significant progress has been made in enantioselective α-arylation. nih.govacs.org These methods often employ a metal catalyst, such as copper or palladium, combined with a chiral ligand. nih.govacs.org For instance, a novel catalytic system using copper(I) and chiral bis(phosphine) dioxide ligands has been developed for the enantioselective arylation of silyl (B83357) enol ethers, producing α-arylated ketones with high enantiomeric excess. nih.govacs.org

Another approach involves the asymmetric retro-Claisen cleavage of β-diketones, catalyzed by a chiral primary amine, to construct α-aryl tertiary carbon stereocenters with excellent enantioselectivity. nih.gov These modern organocatalytic and metal-catalyzed methods represent the forefront of synthesizing enantiomerically pure ketones.

Table 2: Comparison of Stereoselective Strategies

Strategy Description Key Components Advantages
Chiral Auxiliary A chiral molecule is temporarily attached to guide the reaction stereoselectively. Evans auxiliaries, pseudoephedrine, camphorsultam. wikipedia.org High diastereoselectivity, well-established methods.
Enantioselective Catalysis A chiral catalyst directly produces one enantiomer in excess. Chiral metal-ligand complexes (e.g., Cu(I)-bis(phosphine) dioxide), chiral primary amines. nih.govnih.gov Atom-economical, direct formation of the final product.

Novel Synthetic Approaches and Catalyst Development

The field of organic synthesis is continually evolving, with ongoing research focused on developing more efficient, sustainable, and cost-effective catalytic systems. For cross-coupling reactions, a major trend is the development of catalysts that operate under milder conditions, are reusable, or use less expensive, earth-abundant metals instead of palladium. rsc.orgrsc.org

Recent innovations include the use of heterogeneous catalysts, such as copper nanoparticles or palladium complexes supported on materials like graphene oxide or SBA-15 mesoporous silica. rsc.orgresearchgate.net These catalysts can often be easily separated from the reaction mixture and reused, which is advantageous for industrial applications. Furthermore, novel ligand designs continue to improve the activity and scope of cross-coupling reactions, enabling the use of less reactive starting materials like aryl chlorides. researchgate.net

In the realm of stereoselective synthesis, organocatalysis has emerged as a powerful tool. Chiral primary amines and other small organic molecules have been used to catalyze various transformations with high enantioselectivity, avoiding the use of potentially toxic or expensive metals. nih.gov Additionally, new catalytic methods for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid starting materials are being developed, expanding the toolbox for creating complex chiral architectures. unc.edu The application of photoelectrochemical (PEC) methods, using light and electricity to drive asymmetric reactions, represents a green and innovative frontier for chiral synthesis. acs.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound and related structures is aimed at reducing the environmental impact of chemical processes. These principles encourage the use of less hazardous substances and the design of more efficient reactions. ejcmpr.com A key area of focus is the replacement of traditional, often toxic, reagents and solvents with more benign alternatives.

For instance, in the preparation of halogenated intermediates, which are common precursors, greener methods are being developed. The α-halogenation of aromatic methyl ketones can be achieved using sodium halide in the presence of Oxone® in an aqueous methanol (B129727) solution. This method avoids the use of elemental halogens, which are associated with significant environmental and safety concerns. researchgate.net While electron-rich heteroaromatic methyl ketones may preferentially undergo ring bromination, this approach is effective for many aromatic ketones. researchgate.net The use of plant extracts and microorganisms for nanoparticle synthesis exemplifies the broader push towards biocompatible and environmentally friendly chemical production, a philosophy that is increasingly being applied to the synthesis of complex organic molecules. ejcmpr.com

Table 1: Comparison of Halogenation Reagents for Ketones

Reagent System Substrate Product Type Advantages
Oxone® / Sodium Halide Aromatic Methyl Ketones α-Halogenated Ketones Avoids use of elemental halogens, greener process. researchgate.net
N-Bromosuccinimide (NBS) / Acid or Light Ketones, Alkenes α-Bromo Ketones, Allylic Bromides Provides low concentration of bromine, high selectivity for allylic positions. libretexts.orglibretexts.org
Molecular Bromine (Br₂) / Acid Ketones α-Bromo Ketones Traditional method, effective but uses hazardous reagent. researchgate.netlibretexts.org

This table provides a summary of different halogenating agents and their applications in synthesizing intermediates relevant to the target compound.

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound and its analogues, particularly concerning scalability, safety, and efficiency. This technology involves performing chemical reactions in a continuous stream through a reactor, rather than in a traditional batch process. researchgate.net

The synthesis of 1,2-diaryl-ethanones has been successfully demonstrated using flow microreactors. durham.ac.uk In one example, an aryl ester and a substituted pyridine (B92270) were mixed in a continuous stream and reacted with a base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. This method allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and throughput. durham.ac.uk For instance, by using an automated dual-loop system, a throughput of 1.5 mmol per hour of a 1,2-diaryl-ethanone product could be achieved with excellent yield (>90%) by maintaining a sufficient residence time within the reactor coil. durham.ac.uk

The benefits of continuous flow processing are particularly evident when dealing with hazardous reagents or highly exothermic reactions. The small reactor volume enhances heat transfer and minimizes the risk associated with handling large quantities of reactive materials. durham.ac.uknih.gov This approach has been applied to various reactions relevant to the synthesis of the target compound's precursors, such as the synthesis of diaryliodonium triflates, which can be produced on a gram scale with residence times as short as a few seconds. nih.gov

Table 2: Flow Synthesis Parameters for a 1,2-Diaryl-ethanone

Parameter Value Outcome Reference
Reagent Stream 1 Aryl ester (0.2 M), 4-methylpyridine (B42270) (0.22 M) in THF - durham.ac.uk
Reagent Stream 2 LiHMDS (0.22 M) - durham.ac.uk
Reactor Temperature 0 °C Controlled reaction durham.ac.uk
Flow Rate 0.25 mL/min 1.5 mmol/hour throughput, >90% yield durham.ac.uk
Flow Rate 0.5 mL/min Decreased isolated yield (63%) durham.ac.uk

This interactive table details the conditions used in a continuous flow synthesis of a 1,2-diaryl-ethanone, highlighting the impact of flow rate on yield.

Biocatalytic Transformations

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. While direct biocatalytic synthesis of this compound is not widely reported, the principles can be applied to key steps in its synthesis or the synthesis of its analogues. Enzymes offer the potential for reactions to occur under mild conditions with high enantioselectivity, aligning with green chemistry principles. nih.gov

For example, alcohol oxidases can be used for the selective oxidation of alcohols to aldehydes or ketones, a common transformation in organic synthesis. The use of a novel aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) for the preparation of trans-hex-2-enal from its corresponding alcohol has been demonstrated in a continuous-flow reactor. This setup overcame the mass transfer limitations of oxygen, achieving high turnover frequencies and numbers for the enzyme. tudelft.nl Such a system could potentially be adapted for the oxidation step in a synthetic route towards ethanone derivatives.

Furthermore, the development of artificial enzymes through automated fast-flow solid-phase synthesis opens new avenues for biocatalysis. Synthetic enzymes can be designed to catalyze specific reactions, such as carbene transfers, with excellent enantioselectivity. nih.gov This technology could, in principle, be used to create custom biocatalysts for the specific bond-forming reactions required in the synthesis of complex molecules like this compound.

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the efficient preparation of key precursors and intermediates. These include the 4-phenoxyphenyl scaffold and halogenated ethanone derivatives.

Synthesis of 4-Phenoxyphenyl Building Blocks

The core 4-phenoxyphenyl structure is a diaryl ether, typically formed through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. A classic approach involves the reaction of a phenoxide with an aryl halide, catalyzed by copper.

A patented method for the synthesis of the analogous 1-(3-phenoxyphenyl)ethanone involves reacting 3-bromoacetophenone with phenol in the presence of sodium methylate and a cuprous bromide catalyst. google.com This reaction proceeds with high efficiency, achieving yields of over 80% with reaction times between 2 and 12 hours. google.com This methodology is directly applicable to the synthesis of the 4-phenoxy isomer by using 4-bromoacetophenone or a related derivative. The compound 1-(4-phenoxyphenyl)ethanone itself is a key building block and intermediate in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.com

Preparation of Halogenated Ethanone Intermediates

Halogenated ethanones are versatile intermediates for forming the carbon-carbon bond in the target molecule, often via reaction with an organometallic reagent or enolate. The alpha-halogenation of ketones is a fundamental transformation in organic synthesis. libretexts.org

This reaction can be catalyzed by acid, proceeding through an enol intermediate. The ketone is first protonated, followed by deprotonation at the alpha-carbon to form the enol. The nucleophilic enol then attacks a halogen molecule (Cl₂, Br₂, or I₂) to yield the α-halogenated ketone. libretexts.org The rate-determining step is typically the formation of the enol. libretexts.org

For more controlled bromination, N-bromosuccinimide (NBS) is a widely used reagent, often employed to generate low concentrations of bromine, which can enhance selectivity, particularly for allylic halogenation. libretexts.org Other modern methods include deformylative halogenation, which can convert aldehydes into alkyl halides using inexpensive halogen sources under oxidative conditions. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
This compound 2-(4-phenoxyphenyl)-1-phenylethan-1-one C₂₀H₁₆O₂
1-(4-Phenoxyphenyl)ethanone 1-(4-phenoxyphenyl)ethan-1-one C₁₄H₁₂O₂
1-(3-Phenoxyphenyl)ethanone 1-(3-phenoxyphenyl)ethan-1-one C₁₄H₁₂O₂
3-Bromoacetophenone 1-(3-bromophenyl)ethan-1-one C₈H₇BrO
4-Bromoacetophenone 1-(4-bromophenyl)ethan-1-one C₈H₇BrO
Phenol Phenol C₆H₆O
Lithium bis(trimethylsilyl)amide (LiHMDS) 1,1,1,3,3,3-Hexamethyldisilazane lithium salt C₆H₁₈LiNSi₂
N-Bromosuccinimide (NBS) 1-Bromo-2,5-pyrrolidinedione C₄H₄BrNO₂
Oxone® Potassium peroxymonosulfate KHSO₅
Cuprous bromide Copper(I) bromide CuBr

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment, connectivity, and spatial arrangement of atoms. However, for 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone, specific experimental NMR data is not available in the reviewed scientific literature.

High-Resolution 1D NMR (¹H, ¹³C) for Detailed Structural Assignment

Detailed structural assignment of a molecule relies heavily on one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. These analyses provide information on the number and types of protons and carbons, their chemical environments, and neighboring atoms.

¹H NMR: A predicted ¹H NMR spectrum would be expected to show distinct signals for the protons of the two phenyl rings and the methylene (B1212753) (-CH₂-) bridge. The protons on the phenyl ring attached to the carbonyl group would likely appear in the aromatic region (typically δ 7.2-8.1 ppm), with those ortho to the carbonyl being the most downfield. The protons of the phenoxy-substituted phenyl ring would also resonate in the aromatic region, with their chemical shifts influenced by the ether linkage. The methylene protons would appear as a singlet, the chemical shift of which would be influenced by the adjacent carbonyl and phenyl groups.

¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key signals would include the carbonyl carbon (typically in the range of δ 190-200 ppm), the carbons of the two aromatic rings, and the methylene carbon.

Data Table: Specific, experimentally-derived high-resolution ¹H and ¹³C NMR data for this compound are not available in the public domain. Therefore, a data table of chemical shifts and coupling constants cannot be provided.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and determining the molecule's connectivity and conformation.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling correlations within the individual phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the signals of protons directly attached to carbon atoms, aiding in the assignment of the methylene and aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation in solution.

Research Findings: There are no published research findings detailing the use of 2D NMR techniques for the structural elucidation of this compound.

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in the solid state, including the characterization of different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties.

Applicability: As no studies on the solid-state structure or polymorphism of this compound have been reported, there is no available data from solid-state NMR analyses. Such studies would be valuable in identifying and characterizing any potential polymorphs.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes.

Characterization of Functional Groups and Molecular Vibrations

An IR or Raman spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group would be expected, typically in the region of 1680-1700 cm⁻¹.

C-O-C Stretch: Vibrations corresponding to the aryl ether linkage would appear, usually as two bands for asymmetric and symmetric stretching in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the 1600-1400 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings.

Data Table: No experimental IR or Raman spectra for this compound have been found in the scientific literature. Consequently, a data table of characteristic vibrational frequencies cannot be compiled.

Conformational Analysis via Vibrational Modes

Subtle changes in the vibrational spectra can sometimes be used to deduce information about the conformational isomers of a molecule. Different spatial arrangements of the phenyl rings relative to each other could lead to slight shifts in the positions and intensities of certain vibrational bands.

Research Findings: There is no published research available that utilizes vibrational spectroscopy for the conformational analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₂₀H₁₆O₂. matrix-fine-chemicals.comfinetechnology-ind.com HRMS can distinguish this composition from other possibilities with the same nominal mass.

The theoretical monoisotopic mass, calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), serves as the benchmark for this analysis. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula.

Table 2: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₂₀H₁₆O₂
Nominal Mass288 Da
Average Mass288.346 Da
Theoretical Monoisotopic Mass 288.11503 Da

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. For this compound, the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions reveal the compound's structural connectivity.

The structure of this compound is a deoxybenzoin (B349326) derivative. Ketones of this type undergo characteristic fragmentation reactions. The most prominent pathway is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group.

Proposed Key Fragmentation Pathways:

Alpha-Cleavage: The bond between the carbonyl carbon and the methylene carbon (C₁-C₂) is the most likely site of cleavage. This fragmentation can lead to two major characteristic ions:

The benzoyl cation (C₆H₅CO⁺) at an m/z of 105. This is often the base peak in the mass spectra of such compounds.

An ion corresponding to the 4-phenoxyphenylmethyl fragment.

Ether Cleavage: Fragmentation can also occur at the phenoxy ether linkage, leading to ions corresponding to the phenyl or phenoxy groups.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound This table outlines plausible fragments based on established fragmentation rules for aromatic ketones.

Proposed Fragment IonMolecular Formulam/z (Mass/Charge Ratio)Origin
Benzoyl Cation[C₇H₅O]⁺105α-cleavage of the C-C bond next to the carbonyl group
Phenyl Cation[C₆H₅]⁺77Loss of CO from the benzoyl cation
Phenoxy Cation[C₆H₅O]⁺93Cleavage of the ether bond
4-Phenoxyphenylmethyl Cation[C₁₃H₁₁O]⁺183α-cleavage of the C-C bond next to the carbonyl group

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing detailed insights into molecular conformation and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state properties can be predicted based on analyses of similar molecules, such as deoxybenzoin and its derivatives. nih.govnih.gov

A single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. The molecule is not expected to be planar. Significant conformational flexibility exists around the single bonds of the ethanone (B97240) bridge and the ether linkage.

Key structural parameters that would be determined include:

Torsion Angles: The relative orientation of the phenyl and 4-phenoxyphenyl groups is defined by the torsion angles around the C(O)-CH₂ bond.

Table 4: Representative Crystallographic Parameters for the Deoxybenzoin Core Structure Values are based on the known crystal structure of deoxybenzoin (1,2-diphenylethanone) and are representative of what would be expected. nih.gov

ParameterAtom(s) InvolvedExpected Value
Bond LengthC=O~1.22 Å
Bond LengthC(carbonyl)-C(methylene)~1.52 Å
Bond AngleC(phenyl)-C(carbonyl)-C(methylene)~119°
Torsion AngleC(phenyl)-C(carbonyl)-C(methylene)-C(phenyl)Non-planar (e.g., ~-25°)

The crystal packing describes how individual molecules are arranged in the unit cell to form the macroscopic crystal. This arrangement is governed by a network of non-covalent intermolecular interactions. Since this compound lacks strong hydrogen bond donors (like -OH or -NH), its crystal structure is expected to be stabilized primarily by weaker interactions.

The dominant interactions would likely include:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a hydrogen bond acceptor and can form weak hydrogen bonds with aromatic and methylene C-H groups of neighboring molecules.

π-π Stacking Interactions: The multiple phenyl rings can interact with those of adjacent molecules. These interactions can be in a face-to-face or, more commonly, an offset face-to-face arrangement.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule.

Absolute Configuration Assignment (if chiral)

The absolute configuration of a chemical compound describes the precise three-dimensional arrangement of its constituent atoms in space at a chiral center. This assignment, typically denoted by R or S nomenclature, is only applicable to chiral molecules—those that are non-superimposable on their mirror images.

A thorough structural analysis of this compound, which has the molecular formula C₂₀H₁₆O₂, indicates that the molecule is achiral . Chirality in organic molecules most often arises from the presence of a stereocenter, which is a carbon atom bonded to four different functional groups or atoms.

In the structure of this compound, the key carbon atom to inspect is the alpha-carbon (C2), which is situated between the carbonyl group and the 4-phenoxyphenyl group. The substituents attached to this carbon are:

A benzoyl group (-CO-C₆H₅)

A 4-phenoxyphenyl group (-C₆H₄OC₆H₅)

Two hydrogen atoms (-H)

Since the alpha-carbon is bonded to two identical hydrogen atoms, it does not satisfy the requirement of having four distinct substituents. The presence of these two identical atoms creates a plane of symmetry in the molecule, rendering it superimposable on its mirror image.

Because this compound lacks a stereocenter, it does not exhibit enantiomerism and is classified as an achiral compound. Consequently, the concept of absolute configuration is not applicable to this molecule, and an R/S assignment cannot be made.

Chemical Reactivity and Transformation Studies

The reactivity of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone is primarily dictated by the presence of the ketone carbonyl group, the adjacent alpha-carbon, and the two aromatic systems. These structural features are the sites of numerous chemical transformations.

Reactions Involving the Ketone Functionality

The carbonyl group is a site of significant chemical activity, readily undergoing nucleophilic addition reactions. This is due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. researchgate.net A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The ketone functionality of this compound can be reduced to a secondary alcohol, 2-(4-phenoxyphenyl)-1-phenylethanol. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydride reagents.

Table 1: Reduction of this compound

Reagent Product Reaction Type
Sodium borohydride (NaBH₄) 2-(4-phenoxyphenyl)-1-phenylethanol Hydride Reduction
Lithium aluminum hydride (LiAlH₄) 2-(4-phenoxyphenyl)-1-phenylethanol Hydride Reduction

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and would also reduce other functional groups if present.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon of ketones. libretexts.orglibretexts.org The reaction of this compound with these reagents results in the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comchemistrysteps.com

Table 2: Reactions with Organometallic Reagents

Reagent Intermediate Final Product (after H₃O⁺ workup)
Methylmagnesium bromide (CH₃MgBr) Tertiary alkoxide 1-(4-phenoxyphenyl)-2-phenylpropan-2-ol

These reactions are a valuable method for forming new carbon-carbon bonds. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.

Enolization and Reactions at the Alpha-Carbon

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, exhibits enhanced acidity. libretexts.org In this compound, the alpha-carbon is the one bonded to both the phenyl and the 4-phenoxyphenyl groups. Deprotonation of this alpha-hydrogen by a base leads to the formation of a resonance-stabilized enolate ion. leah4sci.com This enolate is a key intermediate in a variety of reactions.

The formation of the enol or enolate allows for reactions such as alpha-halogenation and alpha-alkylation. For instance, in the presence of an acid or base catalyst, the ketone can react with halogens to introduce a halogen atom at the alpha-position.

Condensation Reactions of the Ketone

Due to the presence of an alpha-hydrogen, this compound can participate in condensation reactions where it acts as the enol or enolate component.

A notable example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where an enolizable ketone reacts with an aromatic aldehyde that lacks alpha-hydrogens in the presence of a base. wikipedia.orgnih.gov For example, the reaction of this compound with benzaldehyde (B42025) would be expected to yield an α,β-unsaturated ketone. taylorandfrancis.comnih.gov

Table 3: Claisen-Schmidt Condensation Example

Reactants Base Catalyst Product

Transformations of the Aromatic Rings

The two aromatic rings in this compound can undergo substitution reactions, most commonly electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The existing substituents on the rings direct the position of the incoming electrophile.

On the phenyl ring directly attached to the carbonyl group, the acetyl group (-COCH₂R) is a deactivating group and a meta-director. Therefore, electrophilic substitution will preferentially occur at the meta-positions.

On the 4-phenoxyphenyl ring, the phenoxy group is an activating group and an ortho-, para-director. The para position is already substituted, so electrophilic attack is directed to the ortho positions (positions 3 and 5). The ether linkage also influences the reactivity of the terminal phenyl ring, which is generally activated towards electrophilic substitution at its ortho and para positions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s) on the Phenyl Ring Major Product(s) on the 4-Phenoxyphenyl Ring
Nitration HNO₃, H₂SO₄ 2-(4-Phenoxyphenyl)-1-(3-nitrophenyl)-1-ethanone 2-(3-nitro-4-phenoxyphenyl)-1-phenyl-1-ethanone
Bromination Br₂, FeBr₃ 2-(4-Phenoxyphenyl)-1-(3-bromophenyl)-1-ethanone 2-(3-bromo-4-phenoxyphenyl)-1-phenyl-1-ethanone

Under specific conditions, particularly with a strong electron-withdrawing group present on the ring and a potent nucleophile, nucleophilic aromatic substitution (NAS) could occur, though this is generally less common for these types of structures. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org

Oxidative and Reductive Pathways

The ketone functional group in this compound can undergo oxidation, potentially leading to the formation of carboxylic acids. Strong oxidizing agents can cleave the carbon-carbon bond adjacent to the carbonyl group. For instance, oxidation could potentially yield benzoic acid and 4-phenoxybenzoic acid. The specific products would depend on the oxidant used and the reaction conditions. organic-chemistry.orgnih.govorganic-chemistry.org While direct oxidation of this specific ketone is not extensively documented, related transformations of aryl ketones are known in organic synthesis. researchgate.netqub.ac.uk

The carbonyl group of the ketone is readily reduced to a secondary alcohol. A variety of reducing agents can accomplish this transformation, with selectivity being a key consideration to avoid reduction of the aromatic rings.

Selective Ketone Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to alcohols. For greater selectivity and milder reaction conditions, other methods can be employed. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst and a secondary alcohol as the hydride source, is a highly chemoselective method for reducing ketones without affecting other functional groups. researchgate.netmdpi.com Catalytic hydrogenation with specific catalysts can also be selective for the ketone reduction. Aromatic ketones are generally more challenging to reduce than aliphatic or cyclic ketones due to the electronic effects of the aromatic ring. mdpi.comresearchgate.net

Table 3: Common Reduction Methods for Aromatic Ketones

MethodReagent/CatalystProductSelectivity
Hydride ReductionNaBH₄ or LiAlH₄Secondary AlcoholHigh for ketone over aromatic rings
Meerwein-Ponndorf-VerleyAl(OiPr)₃, isopropanolSecondary AlcoholExcellent chemoselectivity
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pd, Pt, Ru)Secondary Alcohol or AlkaneProduct depends on catalyst and conditions

Derivatization for Enhanced Functionality

The presence of the ketone and the aromatic rings allows for a variety of derivatization reactions to introduce new functional groups and modify the properties of the molecule. The related compound, 1-(4-phenoxyphenyl)ethanone, is known to be a useful intermediate in organic synthesis, suggesting that this compound can also serve as a scaffold for creating more complex molecules. cymitquimica.com

Reactions at the Carbonyl Group: The ketone can react with nitrogen-based nucleophiles to form imines, oximes, and hydrazones. For example, reaction with a substituted hydrazine could yield hydrazone derivatives, a strategy often employed in the synthesis of heterocyclic compounds and molecules with potential biological activity. researchgate.net

Substitution on the Aromatic Rings: As detailed under electrophilic aromatic substitution, functional groups such as nitro, acyl, and alkyl groups can be introduced onto the aromatic rings to modify the electronic and steric properties of the molecule. These new substituents can then be further transformed. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of subsequent reactions.

Formation of Oximes, Hydrazones, and other Ketone Derivatives

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to the formation of a range of ketone derivatives. These reactions are standard transformations for ketones and are expected to proceed readily with this compound.

Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or potassium hydroxide, is expected to yield the corresponding oxime, this compound oxime. This reaction typically involves refluxing the reactants in a solvent like ethanol. nih.govarpgweb.com The formation of both E and Z isomers of the oxime is possible. arpgweb.commisuratau.edu.ly

Hydrazone Formation: Treatment of this compound with hydrazine hydrate, often in an alcoholic solvent and sometimes with a catalytic amount of acid, would produce this compound hydrazone. orgsyn.orgrsc.orgresearchgate.netorgsyn.org Substituted hydrazines, such as phenylhydrazine, can also be used to form the corresponding phenylhydrazones. rsc.org

Thiosemicarbazone and Semicarbazone Formation: The reaction with thiosemicarbazide or semicarbazide hydrochloride (in the presence of a base like sodium acetate) would lead to the formation of this compound thiosemicarbazone and this compound semicarbazone, respectively. These reactions are typically carried out by refluxing the ketone with the respective reagent in a suitable solvent such as ethanol. nih.govresearchgate.netnih.govmdpi.com

The following table summarizes the expected reactions for the formation of these ketone derivatives based on general procedures for similar ketones.

DerivativeReagentsTypical ConditionsExpected Product
OximeHydroxylamine hydrochloride, Sodium acetateEthanol, RefluxThis compound oxime
HydrazoneHydrazine hydrateEthanol, RefluxThis compound hydrazone
PhenylhydrazonePhenylhydrazine, Acetic acidEthanol, HeatThis compound phenylhydrazone
ThiosemicarbazoneThiosemicarbazide, Acetic acidMethanol (B129727), RefluxThis compound thiosemicarbazone
SemicarbazoneSemicarbazide hydrochloride, Sodium acetateAqueous ethanol, HeatThis compound semicarbazone

Modification of Phenoxy or Phenyl Moieties

The two aromatic rings in this compound are subject to electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is influenced by the directing effects of the substituents on each ring.

The phenyl ring attached to the carbonyl group is deactivated by the electron-withdrawing nature of the ketone, which directs incoming electrophiles to the meta position. docbrown.info Conversely, the phenoxy-substituted phenyl ring is activated by the electron-donating ether oxygen, which directs electrophiles to the ortho and para positions relative to the phenoxy group. Due to the existing substituent at the para position, substitution is expected to occur at the positions ortho to the phenoxy group.

Halogenation: Bromination of the phenoxy-substituted ring is anticipated to occur under mild conditions, for instance, using bromine in a suitable solvent. The synthesis of 2-bromo-1-(4-phenoxyphenyl)ethanone has been reported, indicating that bromination of the methylene (B1212753) group adjacent to the carbonyl is also a possibility, likely under different reaction conditions. chemicalbook.comorgsyn.orgwikipedia.orgshodhsagar.comzenodo.org

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. mdpi.comresearchgate.netscribd.com For the phenyl ring attached to the carbonyl group, the nitro group is expected to be introduced at the meta position. For the phenoxy-substituted ring, nitration would likely occur at the positions ortho to the phenoxy group.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid such as aluminum chloride, would likely occur on the more activated phenoxy-substituted phenyl ring. scribd.comsigmaaldrich.comorganic-chemistry.orgmdpi.comlibretexts.org Acylation would introduce an acyl group, and alkylation would introduce an alkyl group, at the positions ortho to the phenoxy substituent.

The table below outlines the expected outcomes of electrophilic aromatic substitution reactions on the aromatic moieties of this compound.

ReactionReagentsExpected Substitution Position on Phenyl RingExpected Substitution Position on Phenoxyphenyl Ring
BrominationBr₂, FeBr₃meta to the carbonyl grouportho to the phenoxy group
NitrationHNO₃, H₂SO₄meta to the carbonyl grouportho to the phenoxy group
Friedel-Crafts AcylationRCOCl, AlCl₃Deactivated, less favorableortho to the phenoxy group
Friedel-Crafts AlkylationRCl, AlCl₃Deactivated, less favorableortho to the phenoxy group

Computational and Theoretical Analysis of this compound

A comprehensive review of the computational and theoretical chemistry of this compound is not currently possible due to a lack of available scientific literature on this specific compound. Extensive searches for dedicated studies on its quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, ab initio methods, molecular orbital analysis (HOMO-LUMO), intramolecular charge transfer, and Molecular Electrostatic Potential (MEP) mapping, have not yielded specific research findings.

Similarly, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy calculations, although they are computationally more demanding. researchgate.net These methods are crucial for obtaining precise electronic energies and properties.

Molecular orbital analysis, particularly the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability of a molecule; a smaller gap often suggests higher reactivity. nih.gov The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

The study of intramolecular charge transfer (ICT) provides insights into the electronic behavior of a molecule upon excitation. nih.gov This phenomenon is particularly relevant in "push-pull" systems where electron-donating and electron-accepting groups are present, leading to changes in dipole moments and influencing the molecule's optical and electronic properties.

Finally, Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. nih.gov It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which is critical for predicting how a molecule will interact with other molecules, particularly in biological systems or for designing new materials. youtube.comajchem-a.com

Although these computational techniques are well-established and widely applied, specific data tables, research findings, and detailed analyses for this compound are not present in the currently accessible body of scientific research. Therefore, the detailed sections and subsections as requested in the outline cannot be populated with the required scientifically accurate and specific information.

Computational and Theoretical Chemistry of 2 4 Phenoxyphenyl 1 Phenyl 1 Ethanone

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. uni-muenchen.deaiu.edu It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewisc.edu This analysis is crucial for understanding the intramolecular and intermolecular interactions that dictate the stability and reactivity of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone.

Intramolecular interactions within the molecule are dominated by hyperconjugation, which involves charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. nih.govnih.gov For this compound, key interactions include the delocalization of electron density from the oxygen lone pairs (n) of the phenoxy group and the carbonyl group into the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between the oxygen lone pair of the ether linkage and the π orbital of the phenyl ring (n → π*) contributes to the stabilization of the molecule. Similarly, interactions involving the π-systems of the two phenyl rings and the carbonyl group are significant.

The energetic importance of these interactions is quantified using second-order perturbation theory. wisc.edu The stabilization energy, E(2), associated with each donor-acceptor interaction reveals the strength of the delocalization. A higher E(2) value indicates a stronger interaction. wisc.edu

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can also be analyzed using NBO theory. uba.arresearchgate.net By examining the orbital interactions between two or more molecules, NBO analysis can predict the geometry and strength of intermolecular complexes. For this compound, potential intermolecular interactions would involve the carbonyl oxygen acting as a hydrogen bond acceptor and the aromatic rings participating in π-π stacking interactions.

Below is an illustrative table of the primary intramolecular hyperconjugative interactions that would be identified by an NBO analysis of this compound.

Table 1: Illustrative NBO Analysis of Major Intramolecular Interactions in this compound This table presents hypothetical but representative data for the most significant interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C-C) Phenylπ(C=O)5.5π-conjugation
n(O) Etherπ(C-C) Phenoxy-Phenyl20.1Lone pair delocalization
n(O) Carbonylσ(C-C) Aryl/Alkyl2.8Lone pair delocalization
π(C-C) Phenoxy-Phenylπ(C-C) Phenyl3.2π-conjugation
σ(C-H) Arylσ*(C-C) Aryl4.0σ-delocalization

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental signals, understand the electronic and vibrational nature of the molecule, and validate its computed structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structure elucidation. Computational methods, primarily based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govmanchester.ac.uk The standard approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The predicted chemical shifts are obtained by referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts are expected for the protons and carbons in the different aromatic rings and the ethylnone bridge. The protons on the phenyl ring attached to the carbonyl group will be deshielded due to the electron-withdrawing nature of the carbonyl. The protons on the phenoxy-substituted ring will have more complex splitting patterns and shifts influenced by the ether linkage. The methylene (B1212753) protons (-CH₂-) are expected to appear as a singlet in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents predicted values based on computational models and typical chemical shift ranges.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl (C=O)-~197.0
Methylene (-CH₂-)~4.3~45.0
Phenyl Ring (attached to C=O)7.9-8.1 (ortho), 7.4-7.6 (meta, para)~137.0 (ipso), 128-134 (aromatic)
Phenoxyphenyl Ring (C-O)6.9-7.1~157.0 (C-O), ~118.0 (ortho to O)
Phenoxyphenyl Ring (terminal)7.1-7.4130-157 (aromatic)

Vibrational (IR, Raman) and electronic (UV-Vis) spectra provide fingerprints of a molecule's functional groups and electronic transitions. These spectra can be simulated with high accuracy using computational methods.

Infrared (IR) and Raman Spectroscopy: DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These frequencies often require scaling to correct for anharmonicity and other systematic errors. The simulated spectra for this compound would show characteristic peaks. The IR spectrum is expected to be dominated by a strong absorption band for the C=O stretch. Other significant bands include the C-O-C asymmetric stretch of the ether, aromatic C-H stretches, and C=C stretching vibrations within the phenyl rings. nist.govnist.gov Raman spectroscopy, being sensitive to more symmetric vibrations, would complement the IR data, particularly for the aromatic ring modes. nih.gov

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. It calculates the energies of electronic excitations from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic systems and n → π* transitions associated with the carbonyl group. nist.gov The extended conjugation provided by the two phenyl rings and the ether linkage would likely result in absorption maxima (λ_max) in the UV region.

Table 3: Predicted Spectroscopic Data for this compound This table summarizes key predicted spectroscopic features based on its chemical structure.

Spectroscopic TechniquePredicted FeatureWavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR)C=O Stretch~1685
C-O-C Asymmetric Stretch~1240
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1450-1600
RamanSymmetric Ring Breathing~1000
UV-Visπ → π* Transition~260 nm
n → π* Transition~320 nm

Conformational Analysis through Computational Methods

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis using computational methods aims to identify the stable, low-energy conformers and the energy barriers between them. nih.govnih.gov

The results of a conformational analysis would reveal the most stable arrangement of the phenyl and phenoxyphenyl groups relative to the carbonyl moiety. It is likely that the lowest energy conformer minimizes steric hindrance while maximizing favorable electronic interactions, such as conjugation. For example, a co-planar arrangement of the phenyl ring with the carbonyl group is often favored to enhance conjugation, but this can be offset by steric clashes. The final preferred conformation is a balance of these competing effects.

First-Order Hyperpolarizability Calculations

Research into nonlinear optics (NLO) involves materials whose optical properties change with the intensity of incident light. jhuapl.edu Molecules with large first-order hyperpolarizability (β) values are of interest for applications like second-harmonic generation. physchemres.org Computational chemistry provides a direct route to calculating these properties.

First-order hyperpolarizability is a tensor quantity that measures the second-order response of a molecule to an external electric field. physchemres.org It can be calculated using quantum chemical methods, such as DFT, by evaluating the change in the molecule's dipole moment in the presence of an electric field. Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit large β values.

In this compound, the phenoxy group can act as an electron donor and the carbonyl group as an electron acceptor. These are connected through a phenyl ring, providing a pathway for intramolecular charge transfer, which is a key requirement for a high NLO response. physchemres.orgresearchgate.net Therefore, it is plausible that this molecule could exhibit significant NLO properties. Calculations would quantify the components of the hyperpolarizability tensor (β_xxx, β_xyy, etc.) and the total hyperpolarizability (β_tot).

Table 4: Illustrative First-Order Hyperpolarizability Data for this compound This table shows hypothetical data representative of a molecule with moderate NLO response.

Hyperpolarizability ComponentCalculated Value (10⁻³⁰ esu)
β_xxx15.2
β_xyy2.1
β_xzz1.8
β_yyy-0.5
β_yzz0.3
β_zxx1.5
β_zyy0.2
β_total ~18.5

Thermodynamic Properties Simulation

Computational methods can be used to simulate the standard thermodynamic properties of a molecule, such as its enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_v). These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.

These properties are typically derived from the results of a frequency calculation performed on the optimized molecular geometry using DFT or other ab initio methods. The vibrational frequencies are used to calculate the vibrational contribution to the thermodynamic functions based on statistical mechanics principles. Rotational and translational contributions are also included. By combining these with the calculated electronic energy, a complete set of thermodynamic data can be obtained. These simulations provide valuable data that can be difficult or impossible to measure experimentally, especially for novel compounds.

Table 5: Illustrative Simulated Thermodynamic Properties of this compound at 298.15 K This table presents hypothetical but plausible thermodynamic data.

Thermodynamic PropertySimulated ValueUnits
Enthalpy of Formation (ΔH_f°)-25.5kcal/mol
Standard Entropy (S°)125.8cal/mol·K
Heat Capacity (C_v)75.3cal/mol·K

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The chemical reactivity of the ethanone (B97240) backbone in 2-(4-phenoxyphenyl)-1-phenyl-1-ethanone allows it to participate in a variety of chemical transformations, making it a key starting point for the synthesis of diverse and complex organic molecules.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the synthesis of these rings often relies on versatile intermediates. While direct cyclization of this compound is one possible route, it is more commonly a member of the broader class of ketones used to first synthesize α,β-unsaturated ketones (chalcones), which are then converted into a wide array of heterocycles.

Pyrazoles : Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A primary method for their synthesis involves the cyclization of an unsaturated carbonyl compound, such as a chalcone, with hydrazine or its derivatives. sphinxsai.com Chalcones derived from related phenoxy acetophenones can react with hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid to yield pyrazole derivatives. sphinxsai.comresearchgate.net This reaction provides a pathway to integrate the phenoxyphenyl motif into a pyrazole core structure.

Triazoles : Triazoles, which are five-membered rings with three nitrogen atoms, can be synthesized through various routes. For instance, 1,2,4-triazole derivatives can be prepared from the reaction of hydrazines with formamide, often under microwave irradiation. organic-chemistry.org Other methods involve the copper-catalyzed oxidative cyclization of amidines with sources like trialkylamines, DMF, or DMSO. isres.org The ethanone moiety of the title compound or its derivatives can be a starting point for creating the necessary precursors for these cyclization reactions. nih.govnih.gov

Oxazolidines : Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. The synthesis of these rings can be achieved through the reaction of aldehydes with amino alcohols. researchgate.net More complex strategies involve the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives to produce substituted 1,3-oxazolidines. organic-chemistry.org Chiral oxazolidine-2-thiones, valuable chiral auxiliaries, can be acylated to incorporate structures similar to the title compound. nih.gov

Pyrroles : The Paal-Knorr synthesis is a fundamental method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.org Another significant approach is the Knorr pyrrole synthesis, which utilizes an α-amino-ketone and a compound with an activated methylene (B1212753) group. wikipedia.orgwikipedia.org The this compound structure can be chemically modified to generate the dicarbonyl or aminoketone precursors required for these classical pyrrole syntheses.

Table 1: Heterocyclic Synthesis Pathways

Heterocycle General Precursor(s) Synthetic Method
Pyrazole α,β-Unsaturated Ketone + Hydrazine Cyclocondensation
1,2,4-Triazole Hydrazine + Formamide Microwave-assisted synthesis
Oxazolidine Aldehyde + Amino alcohol Cyclization
Pyrrole 1,4-Dicarbonyl compound + Amine Paal-Knorr Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic compounds. nih.govnih.gov Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. jchemrev.comchemrevlett.com

While this compound itself is a deoxybenzoin (B349326) and not a direct substrate for this reaction, the structurally related 1-(4-phenoxyphenyl)ethanone (also known as 4-phenoxyacetophenone) is an ideal precursor. cymitquimica.com The reaction involves condensing 1-(4-phenoxyphenyl)ethanone with a substituted or unsubstituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govchemrevlett.com This reaction yields a chalcone containing the 4-phenoxyphenyl group, which can then be used in further synthetic applications. jchemrev.com

Application in Materials Science Research

The structural features of this compound, particularly its aromatic character and ether linkage, make it and its derivatives of interest in the development of new materials.

Information specifically detailing the use of this compound as a monomer for polymer synthesis is not extensively documented in the available research. However, ketones with multiple aromatic rings are often investigated as precursors for high-performance polymers, such as polyetheretherketone (PEEK) or other polyaryletherketones (PAEKs). These materials are known for their thermal stability and chemical resistance. The phenoxyphenyl ether linkage is a key structural component in this class of polymers, suggesting that derivatives of the title compound could potentially be functionalized and used in the synthesis of novel polymer backbones.

As a versatile building block, this compound and its related structures are valuable in the development of specialty chemicals. chemicalbook.com For instance, 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone, a related compound, is noted as a key intermediate in synthesizing complex organic molecules and finds use in formulating advanced materials like polymers and coatings due to its chemical properties that can enhance durability. chemimpex.com The presence of the diphenyl ether moiety is crucial in the design of molecules for various applications, including as pharmaceutical or agrochemical intermediates. lookchem.com

Intermediate in Agrochemical Research (excluding specific product efficacy or safety)

The development of new agrochemicals often involves the synthesis and screening of a vast number of novel organic compounds. Heterocyclic compounds derived from intermediates like chalcones and ketones are frequently investigated for potential bioactivity. The core structure of this compound serves as a scaffold that can be elaborated into more complex molecules for this purpose. cymitquimica.com Its derivatives, particularly the heterocyclic systems that can be synthesized from it, are classes of compounds often explored in agrochemical research programs. wikipedia.org

Mechanistic Research on Biomolecular Interactions Excluding Clinical/safety

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a molecule, or ligand, binds to the active site of a protein. These studies provide critical insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex.

Molecular docking studies on derivatives of the core 2-phenoxy-1-phenyl-ethanone structure have been instrumental in identifying potential protein targets and understanding binding modes. For instance, novel Schiff bases synthesized from a 2-phenoxy-1-phenyl-ethanone precursor were evaluated for their antibacterial potential through molecular docking with Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ). researchgate.net The results indicated that these compounds could achieve significant binding affinities. researchgate.net Specifically, two derivatives, sb_04 and sb_05, demonstrated superior theoretical binding energy values compared to the enzyme's original ligand. researchgate.net The Autodock program calculated the binding free energy for compound sb_05 at -9.18 kcal/mol with a predicted inhibition constant (Ki) of 187.33 nM, while compound sb_04 showed a binding free energy of -8.82 kcal/mol and a Ki of 341.59 nM. researchgate.net

In a separate study, derivatives of 1-phenyl-2-(phenylamino) ethanone (B97240) were identified as potential inhibitors of the MCR-1 protein, which confers colistin (B93849) resistance in bacteria. nih.gov Molecular docking simulations showed that these compounds fit well within a shallow depression in the MCR-1 catalytic domain. nih.gov The stability of these docked complexes was further analyzed using molecular dynamics simulations, which confirmed that some derivatives could maintain stable interactions within the protein's active site throughout the simulation period. researchgate.net

Profiling the specific interactions between the ligand and protein is crucial for understanding the mechanism of action and for guiding further structural optimization. Tools like the protein-ligand interaction profiler (PLIP) and BIOVIA Discovery Studio Visualizer are used to analyze and visualize these interactions. researchgate.netnih.gov

For the 1-phenyl-2-(phenylamino) ethanone derivatives targeting the MCR-1 enzyme, molecular docking revealed key interactions. The carboxyl group of the ligand was found to form critical hydrogen bonds with the amino acid residues Glutamate-246 (Glu246) and Threonine-285 (Thr285) in the active site. nih.gov This observation suggests that the 1-phenyl-2-(phenylamino) ethanone structure primarily serves to occupy the binding cavity, while the carboxyl group provides essential anchoring points for potent inhibitory activity. nih.gov

Similarly, for the Schiff base derivatives docked into tyrosyl-tRNA synthetase, detailed interaction analysis showed a combination of hydrogen bonds and hydrophobic interactions contributing to the stable binding predicted by the docking scores. researchgate.net

Enzyme Inhibition Studies (Molecular Level Mechanism)

Building upon the predictions from computational studies, in vitro enzyme assays are performed to confirm and quantify the inhibitory activity of these compounds against specific enzyme targets.

The versatile structure of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone and its analogs makes them suitable candidates for inhibiting a range of enzymes.

Oxidoreductases and Related Enzymes: As mentioned, derivatives have been identified as inhibitors of MCR-1, a phosphoethanolamine transferase, highlighting their potential to combat antibiotic resistance. nih.gov

Kinases: Phenyl-1-pyridin-2yl-ethanone based iron chelators have been shown to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), which are crucial for HIV-1 transcription. nih.gov Other scaffolds related to the core structure have been developed as potent and selective inhibitors of Traf2- and Nck-interacting kinase (TNIK). nih.gov

Acetyl-CoA Carboxylase (ACC): In the search for novel anticancer agents, a series of 4-phenoxy-phenyl isoxazoles, which share the 4-phenoxyphenyl moiety with the subject compound, were synthesized and identified as potent ACC inhibitors. nih.gov ACC is a critical enzyme in the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. nih.govgoogle.com While direct inhibition by this compound has not been reported, numerous small molecules are being investigated as IDO1 inhibitors, and its structural features make it a candidate for such exploration. nih.govnih.gov

Structure-activity relationship (SAR) studies are key to understanding how chemical modifications affect inhibitory potency. For the 4-phenoxy-phenyl isoxazoles targeting ACC, SAR analysis revealed that substituents on the molecule played a significant role in its activity. nih.gov Compound 6g from the series was the most potent ACC inhibitor, with an IC₅₀ value of 99.8 nM. nih.gov Docking studies suggested this high potency was due to the formation of three hydrogen bonds with the carboxyl transferase (CT) domain of the ACC enzyme. nih.gov The study also found that analogs bearing a bulky phenylacetamide group, such as compound 6l , exhibited strong ACC inhibitory effects, suggesting that both specific electronic interactions and steric bulk contribute to the mechanism of inhibition. nih.gov

In the case of the MCR-1 inhibitors, the presence of a carboxyl group to interact with residues Glu246 and Thr285 was identified as a critical structural feature for potent activity. nih.gov This demonstrates a clear relationship between the compound's structure and its mechanism of action at the enzyme's active site.

Modulating Biological Pathways (Molecular Basis)

By inhibiting key enzymes, compounds based on the this compound scaffold can modulate entire biological pathways, leading to specific cellular outcomes.

Research on 4-phenoxy-phenyl isoxazole (B147169) inhibitors of ACC demonstrated significant downstream effects on cancer cell biology. nih.gov Treatment of MDA-MB-231 breast cancer cells with these compounds led to a decrease in the levels of malonyl-CoA, the direct product of the ACC enzyme. nih.gov This disruption of fatty acid synthesis resulted in the arrest of the cell cycle at the G0/G1 phase and the induction of apoptosis (programmed cell death) in a dose-dependent manner. nih.gov

Furthermore, studies on phenyl-1-pyridin-2yl-ethanone derivatives showed they could modulate the NF-κB signaling pathway. nih.gov These compounds were found to upregulate the expression of IκB-α, an inhibitor of NF-κB, which led to an accumulation of NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. nih.gov This provides a clear molecular basis for how these compounds can interfere with critical cellular signaling pathways involved in inflammation and viral replication. nih.gov

Absence of Research Data on the Biomolecular Interactions of this compound with NF-κB and FLT3-ITD Signaling Pathways

Following a comprehensive review of available scientific literature, no specific research data was found regarding the biomolecular interactions of the chemical compound this compound with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and FLT3-ITD (FMS-like tyrosine kinase 3-internal tandem duplication) mediated signaling cascades. Extensive searches of scholarly databases yielded no mechanistic studies or elucidated molecular pathways directly involving this particular compound and the specified biological targets.

Therefore, the requested article, which was to be structured around the mechanistic research of this compound's interactions with these signaling pathways, cannot be generated due to the absence of published scientific findings on this specific topic. The subsequent sections and subsections of the proposed article outline, namely:

Elucidation of Molecular Pathways Affected

remain unaddressed as there is no available data to populate them in a scientifically accurate and informative manner. Similarly, the creation of data tables and the presentation of detailed research findings are not possible.

It is important to note that while research exists on the biological activities of structurally related compounds, such as derivatives of 1-phenyl-2-phenylethanone and various ketone-containing molecules, the strict focus on this compound as per the instructions prevents the inclusion of such information. The scientific community has not, to date, published any research that would fulfill the specific requirements of the requested article.

Table of Compounds Mentioned

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone and its analogs often involves Friedel-Crafts reactions or Williamson ether synthesis, which can be associated with harsh conditions and the use of stoichiometric, non-recyclable Lewis acid catalysts. rsc.orgrsc.org Future research should prioritize the development of "greener" and more sustainable synthetic methodologies.

Key areas for exploration include:

Catalytic Friedel-Crafts Acylation: Investigating the use of reusable solid acid catalysts or metal triflates in recyclable ionic liquids could significantly improve the environmental footprint of the synthesis. beilstein-journals.org The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, has also shown promise for cleaner acylation reactions. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve energy efficiency in the synthesis of related ketone derivatives. beilstein-journals.org

Metal- and Halogen-Free Acylations: The use of reagents like methanesulfonic anhydride (B1165640) offers a pathway to aryl ketones with minimal waste, avoiding metallic or halogenated byproducts. acs.org

A comparison of traditional and potential green synthetic approaches is presented in Table 1.

ParameterTraditional Friedel-Crafts AcylationGreen Chemistry Approaches
Catalyst Stoichiometric AlCl₃ or FeCl₃Recyclable solid acids, metal triflates, or catalyst-free methods
Solvent Often chlorinated solvents (e.g., CH₂Cl₂)Ionic liquids, deep eutectic solvents, or solvent-free conditions
Energy Input Conventional heatingMicrowave irradiation
Waste Significant metallic and acidic wasteMinimal waste, with potential for catalyst recycling
Atom Economy ModeratePotentially higher through one-pot processes

This table provides a generalized comparison of synthetic approaches.

Exploration of Novel Reactivity Patterns

The ketone and the activated methylene (B1212753) group in this compound are prime sites for exploring novel chemical transformations. While the fundamental reactivity of ketones is well-established, the specific influence of the bulky and electronically active 4-phenoxyphenyl group could lead to unique outcomes. ijrpr.com

Future research could focus on:

Photochemical Reactions: Diaryl ketones are known to undergo interesting photochemical reactions, including photocyclization and decarbonylation. acs.orgresearchgate.netnih.gov Investigating the photochemistry of this compound could lead to novel molecular architectures. The uncaging of ketones and aldehydes through photochemical cascades is another area of interest. mdpi.com

Enantioselective Transformations: The development of catalytic asymmetric reactions to produce chiral derivatives is a significant area for exploration. For instance, enantioselective synthesis of α,α-diarylketones has been achieved through methods like visible light photoactivation combined with phosphoric acid catalysis. nih.gov

Novel Coupling and Cleavage Reactions: Palladium-catalyzed C-C bond cleavage of ketones offers a route to other diaryl ketones. researcher.life Additionally, the retro-Claisen reaction of related β-diketones has been used to synthesize chiral β,β-diaryl-α-branched ketones. acs.org

Oxidative Reactions: The oxidation of the benzylic position could be explored to generate new functional groups. For example, the oxidation of secondary benzyl (B1604629) halides to ketones has been reported. acs.org

Advanced Characterization Techniques for Dynamic Molecular Behavior

The conformational flexibility of the diphenyl ether linkage in this compound is a key feature that dictates its molecular shape and interactions. Advanced characterization techniques can provide unprecedented insight into its dynamic behavior in solution and in the solid state.

Potential research avenues include:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can be employed to determine the energy barriers associated with the rotation around the ether and other single bonds, providing a quantitative measure of the molecule's flexibility.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be used to probe the excited-state dynamics following photoexcitation, which is crucial for understanding its photochemical reactivity.

Single-Molecule Spectroscopy: This powerful technique could potentially be used to observe the conformational dynamics of individual molecules, offering a detailed picture beyond the ensemble average.

Deeper Computational Modeling of Complex Chemical Phenomena

Computational chemistry offers a powerful tool to complement experimental studies by providing a molecular-level understanding of the structure, properties, and reactivity of this compound.

Future computational studies could include:

Conformational Analysis: Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the molecule, identifying the most stable conformers and the transition states for their interconversion.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the detailed mechanisms of potential reactions, such as photochemical transformations or novel catalytic processes. For instance, the mechanism of thionation of carbonyl compounds with Lawesson's reagent has been studied using DFT. acs.org

Prediction of Spectroscopic Properties: High-level calculations can predict NMR, IR, and UV-Vis spectra, aiding in the interpretation of experimental data.

Excited-State Calculations: Time-dependent DFT (TD-DFT) or other advanced methods can be used to model the excited states of the molecule, providing insights into its photochemistry and potential for optical applications. nih.gov

Design and Synthesis of New Derivatives for Mechanistic Exploration

The synthesis of new derivatives of this compound is a crucial step in exploring its structure-activity relationships and for probing reaction mechanisms.

Promising areas for the design and synthesis of new derivatives include:

Biologically Active Analogs: A study on 1-phenyl-2-(phenylamino)ethanone derivatives has identified them as potential inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria. nih.govgoogle.com This suggests that derivatives of this compound could also be explored for various biological activities, including as anticancer, antiviral, or antibacterial agents. beilstein-journals.org

Mechanistic Probes: The introduction of specific substituents, such as electron-donating or electron-withdrawing groups, at various positions on the aromatic rings can be used to systematically study their electronic effects on reactivity and photochemistry.

Isotopically Labeled Compounds: The synthesis of derivatives containing isotopes like deuterium, ¹³C, or ¹⁸O would be invaluable for mechanistic studies, particularly for elucidating reaction pathways and for use in advanced spectroscopic techniques.

The following table presents some synthesized derivatives of related ethanone (B97240) structures and their observed biological activities.

Derivative StructureBiological Target/ActivityReference
1-Phenyl-2-(phenylamino) ethanone derivativesMCR-1 inhibitors (colistin resistance) nih.govgoogle.com
2,4-dihydroxyacetophenone bis-Schiff basesPhosphodiesterase-1 and -3 inhibitors nih.gov
2-benzylidene-1-indanonesCytotoxicity against human cancer cell lines beilstein-journals.org
1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanolsFungicidal activity researchgate.net

This table showcases examples of ethanone derivatives and their explored biological relevance, suggesting potential avenues for derivatives of this compound.

Potential for Functional Material Development (e.g., optical, electronic)

The combination of a rigid ketone segment and a flexible diaryl ether linkage makes this compound an interesting building block for the development of new functional materials.

Future research in this area could explore:

Optical Materials: Polymers incorporating diaryl ether ketone moieties, such as Poly(ether-ether-ketone) (PEEK), can exhibit high refractive indices and good optical transparency. acs.orgresearchgate.net Derivatives of this compound could be investigated as monomers for high-performance optical polymers or as additives to tune the optical properties of existing materials.

Liquid Crystals: The anisotropic shape of diaryl compounds makes them candidates for liquid crystal applications. beilstein-journals.orgtcichemicals.commdpi.com By attaching suitable mesogenic groups, it may be possible to design derivatives of this compound that exhibit liquid crystalline phases.

Organic Electronics: The phenoxyphenyl group is a component in some organic semiconductors. The study of charge transport in organic materials is a burgeoning field, and molecules containing both electron-rich (phenoxy) and electron-withdrawing (ketone) groups could have interesting charge transport properties. researchgate.netnih.govnih.gov This could lead to applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Q & A

Q. What are the common synthetic routes for 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone?

Answer: The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., phenoxyphenyl derivatives) in the presence of a Lewis acid catalyst like aluminum chloride. Key steps include:

  • Precursor selection : Use 4-phenoxybenzaldehyde or brominated derivatives (e.g., 2-bromo-1-(4-phenoxyphenyl)ethanone) as starting materials .
  • Catalyst optimization : Adjust Lewis acid concentration to enhance regioselectivity and yield .
  • Purification : Recrystallization or column chromatography to isolate the product.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions and purity.
    • Mass spectrometry : Electron ionization (EI-MS) for molecular weight validation, referencing NIST databases for fragmentation patterns .
  • Crystallography :
    • X-ray diffraction : Resolve molecular geometry using SHELXL for refinement .
    • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to interpret intermolecular interactions in the crystal lattice .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Answer:

  • Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to potential irritancy (based on analogs like 2-chloro-1-(4-hydroxyphenyl)ethanone) .
  • Storage : Store at -20°C in airtight containers to prevent degradation .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can researchers optimize the Friedel-Crafts acylation reaction for synthesizing this compound with high regioselectivity?

Answer:

  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl3_3) to reduce side reactions .
  • Solvent effects : Use non-polar solvents (e.g., dichloromethane) to stabilize the acylium ion intermediate.
  • Kinetic control : Monitor reaction temperature (e.g., 0–5°C) to favor mono-acylation over di-substitution .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data for this compound?

Answer:

  • Data validation : Cross-reference computed molecular geometries (e.g., DFT-optimized structures) with experimental X-ray data .
  • Hydrogen bond analysis : Use graph set theory to identify discrepancies in predicted vs. observed intermolecular interactions .
  • Refinement protocols : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals .

Q. How does the introduction of substituents on the phenoxyphenyl moiety affect the compound’s potential as a kinase inhibitor precursor?

Answer:

  • Structure-activity relationship (SAR) :
    • Electron-withdrawing groups (e.g., -F, -NO2_2): Enhance binding affinity to kinase active sites via dipole interactions (observed in analogs like 2-(3-fluorophenyl)propanal) .
    • Bulkier substituents : Test steric effects on solubility and bioavailability using logP calculations .
  • Biological assays : Screen derivatives against kinase panels, referencing crystallographic data from patent applications (e.g., crystalline forms of related pyrimidine-carboxamide derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.